molecular formula C12H20BrN3O2 B13338639 tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate

tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate

Cat. No.: B13338639
M. Wt: 318.21 g/mol
InChI Key: VCXOILNTJYJRSZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C11H18BrN3O2. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound features a pyrazole ring substituted with a bromine atom and a tert-butyl carbamate group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C12H20BrN3O2

Molecular Weight

318.21 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-1-methylpyrazol-3-yl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C12H20BrN3O2/c1-12(2,3)18-11(17)15(4)7-6-10-9(13)8-16(5)14-10/h8H,6-7H2,1-5H3

InChI Key

VCXOILNTJYJRSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=NN(C=C1Br)C

Origin of Product

United States

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